N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound integrates a carbazole moiety, a tetrazole ring, and a benzenesulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the catalytic reduction of 3-(9H-carbazol-9-yl)propanenitrile using RANEY® nickel in dried dioxane under hydrogen atmosphere at elevated temperatures (65–75 atm, 120°C) for 90 minutes . The resulting product is then subjected to further reactions to introduce the methoxy, tetrazole, and benzenesulfonamide groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazole moiety would yield carbazole-3,6-dione, while reduction of a nitro group would produce the corresponding amine.
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism by which N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide exerts its effects involves several molecular targets and pathways:
Charge Transport: The carbazole moiety facilitates charge transport, making it useful in electronic applications.
Synaptic Plasticity: In neuromorphic computing, the compound can mimic synaptic plasticity by modulating resistance in response to electrical stimuli.
Redox Reactions: The tetrazole ring can participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: Shares the carbazole moiety and is used in similar electronic applications.
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methylbenzenesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials for electronic and biomedical applications.
Properties
Molecular Formula |
C23H22N6O3S |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-(3-carbazol-9-ylpropyl)-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H22N6O3S/c1-32-23-12-11-17(15-22(23)29-16-24-26-27-29)33(30,31)25-13-6-14-28-20-9-4-2-7-18(20)19-8-3-5-10-21(19)28/h2-5,7-12,15-16,25H,6,13-14H2,1H3 |
InChI Key |
ONKXRCAZURQANT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42)N5C=NN=N5 |
Origin of Product |
United States |
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